molecular formula C7H5NO4S B1332626 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 80563-77-5

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No.: B1332626
CAS No.: 80563-77-5
M. Wt: 199.19 g/mol
InChI Key: XAPBTHFURNHTFN-UHFFFAOYSA-N
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Description

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione is an organic compound that belongs to the class of benzisothiazoles This compound is characterized by a benzene ring fused to an isothiazole ring, with a hydroxyl group and a trione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and sulfur dioxide.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the benzisothiazole ring.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like sodium hydroxide or other suitable bases.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the trione functionality. This can be accomplished using oxidizing agents like chromium trioxide or manganese dioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the trione functionality to other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Further oxidized derivatives of the benzisothiazole ring.

    Reduction: Reduced forms of the trione functionality, such as diols or alcohols.

    Substitution: Substituted benzisothiazole derivatives with various functional groups.

Scientific Research Applications

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: It may inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling pathways.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione can be compared with other similar compounds, such as:

    Benzisothiazole: Lacks the hydroxyl and trione functionalities, making it less reactive.

    1,2-Benzisothiazole-3(2H)-one: Contains a ketone group instead of the trione functionality.

    4-Hydroxybenzothiazole: Similar structure but lacks the trione functionality.

The uniqueness of this compound lies in its combination of hydroxyl and trione functionalities, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPBTHFURNHTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363355
Record name 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80563-77-5
Record name 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4.6 g (25 mmol) of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (Saccharin®) were dissolved in a mixture of 65 ml of methylene chloride, 35 ml of trifluoroacetic acid and 2.1 g of tetraethylammonium tetrafluoroborate. The solution was electrolysed at ambient temperature in an electrolysis trough without any separation of the cathode and anode spaces (undivided cell) using a platinum coil (diameter of wire 1 mm, diameter of coil 0.5 cm, length of coil 7.5 cm) as cathode and a cylindrical platinum wire gauze (cylinder diameter 3.5 cm, cylinder height 5 cm, cylinder surface area 5 cm2) as anode. A dry rectifier with potentiometer was used as the source of current. An ammeter connected in series was used to determine the ampere hours and a voltage meter served to measure the potential between the cathode and anode (about 5 to 7 volts). After a charge quantity of about 0.5 Ah had been used up, electrolysis was stopped. The solution was added to ice water. The organic phase was separated off and combined with the chloroform extracts of the aqueous phase. After evaporation of the solvent the residue was distributed between an aqueous iron (III) chloride solution and methylene chloride. 2.7 g of starting material were recovered from the methylene chloride phase. The iron (III) chloride solution was made alkaline and filtered. The filtrate was then acidified and extracted with methylene chloride. After evaporation and recrystallisation from water, 1.2 g of 4-hydroxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide were obtained. This corresponds to a yield of 58% based on the starting material reacted and a current yield of 67%.
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4.6 g
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35 mL
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65 mL
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2.1 g
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Synthesis routes and methods III

Procedure details

4.6 g (25 mmol) of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (Saccharin®) were dissolved in 30 ml of trifluoroacetic acid and mixed with 4 g of sodium trifluoroacetate. The solution was electrolysed analogously to Example 1. After a charge quantity of 0.4 Ah had been used up the solution was added to water. It was extracted with chloroform and worked up as in Example 1. In addition to 3.3 g of starting material, 0.92 g of 4-hydroxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide were obtained after recrystallisation from water. This corresponds to a yield of 61% based on the starting material reacted;
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4.6 g
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30 mL
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sodium trifluoroacetate
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4 g
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Synthesis routes and methods IV

Procedure details

A solution of 1,2-benzoisothiazol-3(2H)-one-1,1-dioxide-4-diazonium chloride, which was prepared by diazotization of 1.98 gm (10 mmols) of 4-amino-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide with sodium nitrite in dilute hydrochloric acid, was reacted with 150 ml of aqueous 10% sulfuric acid, and the reaction mixture was heated on a water bath until the evolution of nitrogen had ceased. After cooling, the reaction mixture was strongly acidified with concentrated aqueous hydrochloric acid and extracted with ether. The organic phase was evaporated, the residue was dissolved in a little sodium hydrochloride, filtered and again acidified with hydrochloric acid. The crystals formed were recrystallized from water, yielding 0.98 gm (40% of theory) of 4-hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
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1.98 g
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Synthesis routes and methods V

Procedure details

Starting from the 2-chloro-6-nitro toluene, the preparation of the starting compound, 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide, was carried out by one of the following processes:
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